4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline
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Overview
Description
4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline is a complex organic compound with the molecular formula C16H18N4. This compound is characterized by its unique structure, which includes an ethylideneamino group and a methylcarbonimidoyl group attached to an aniline base. It is known for its applications in various scientific fields due to its distinctive chemical properties .
Preparation Methods
The synthesis of 4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline typically involves a multi-step process. One common method includes the condensation reaction between 4-aminobenzaldehyde and an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aniline group.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline include:
4-({[(E)-[1-(4-aminophenyl)ethylidene]amino]oxy}methyl)benzoic acid: This compound has a similar structure but includes an additional benzoic acid group.
N’-[(E)-1-(4-aminophenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide: Another structurally related compound with different functional groups.
The uniqueness of 4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
153005-53-9 |
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Molecular Formula |
C16H18N4 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline |
InChI |
InChI=1S/C16H18N4/c1-11(13-3-7-15(17)8-4-13)19-20-12(2)14-5-9-16(18)10-6-14/h3-10H,17-18H2,1-2H3/b19-11+,20-12+ |
InChI Key |
WCTYTFXVBQIUHH-AYKLPDECSA-N |
Isomeric SMILES |
C/C(=N\N=C(\C1=CC=C(C=C1)N)/C)/C2=CC=C(C=C2)N |
Canonical SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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